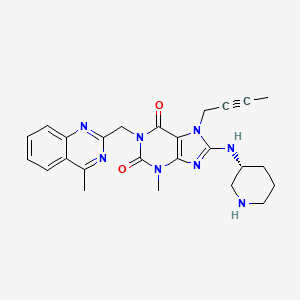

N-Propyl-14-OH-dihydromorphinan-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Propyl-14-OH-dihydromorphinan-6-one is a semi-synthetic opioid compound derived from noroxymorphone. It is a pivotal intermediate in the synthesis of important opioid antagonists such as naloxone and naltrexone . These compounds are used in the treatment of opioid overdoses and dependence, making this compound a significant compound in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of N-Propyl-14-OH-dihydromorphinan-6-one typically involves the N-demethylation of oxycodone followed by the introduction of a propyl group. The process begins with the synthesis of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract. This involves a multistep sequence where oxycodone is first generated and then N- and O-demethylated .

Industrial Production Methods

In an industrial setting, the synthesis of noroxymorphone can be achieved through a green, safe, and efficient process involving anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid . This method has been transferred to a scalable flow electrolysis cell, significantly improving reaction throughput and increasing the space-time yield over 300-fold compared to batch processes .

Análisis De Reacciones Químicas

Types of Reactions

N-Propyl-14-OH-dihydromorphinan-6-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl chloroformates, boron tribromide, and hydrobromic acid . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include naloxone and naltrexone, which are potent opioid antagonists used in the treatment of opioid overdoses and dependence .

Aplicaciones Científicas De Investigación

N-Propyl-14-OH-dihydromorphinan-6-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various opioid antagonists.

Biology: It is studied for its interactions with opioid receptors and its potential effects on biological systems.

Medicine: It is used in the development of treatments for opioid overdoses and dependence.

Industry: It is used in the large-scale production of opioid antagonists.

Mecanismo De Acción

N-Propyl-14-OH-dihydromorphinan-6-one exerts its effects by interacting predominantly with the opioid mu-receptor. These mu-binding sites are discretely distributed in the human brain, with high densities in the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas . The interaction with these receptors leads to the modulation of pain and other physiological responses.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to N-Propyl-14-OH-dihydromorphinan-6-one include:

Naloxone: Used as an emergency treatment for opioid overdoses.

Naltrexone: Used to treat opioid and alcohol dependence.

Oxymorphone: A potent analgesic used in the management of moderate-to-severe pain.

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its pharmacological properties and make it a valuable intermediate in the synthesis of opioid antagonists .

Propiedades

Número CAS |

119822-06-9 |

|---|---|

Fórmula molecular |

C19H23NO4 |

Peso molecular |

329.396 |

Nombre IUPAC |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-propyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one |

InChI |

InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h3-4,14,17,21,23H,2,5-10H2,1H3/t14-,17+,18+,19-/m1/s1 |

Clave InChI |

GJGXERIYLTUUMY-GRGSLBFTSA-N |

SMILES |

CCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

Sinónimos |

N-propyl-noroxymorphone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B571651.png)

![6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B571652.png)

![4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride](/img/structure/B571655.png)